

Comparative Cost-Effectiveness Analysis of Thulium-170 Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Thulium-170**

Cat. No.: **B1219096**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Thulium-170** (Tm-170) applications in brachytherapy, industrial radiography, and radioisotope power systems against other common alternatives. The analysis is supported by available experimental data and focuses on cost-effectiveness to inform research, development, and procurement decisions.

Executive Summary

Thulium-170, a radioisotope with a half-life of 128.6 days, presents a compelling case for cost-effectiveness in several applications. In high-dose-rate (HDR) brachytherapy, it offers a potentially more economical alternative to the widely used Iridium-192 due to a longer half-life and simpler production process. For industrial radiography, particularly of thin or low-density materials, Tm-170 sources offer a portable solution, though they face competition from portable X-ray devices. In the realm of radioisotope power sources, Tm-170 is a significantly more affordable and safer alternative to Plutonium-238, albeit with challenges in large-scale production. This guide delves into the quantitative and qualitative data supporting these comparisons.

High-Dose-Rate (HDR) Brachytherapy

Thulium-170 is emerging as a viable alternative to Iridium-192 (Ir-192) and Cobalt-60 (Co-60) for HDR brachytherapy. Its longer half-life compared to Ir-192 (128.6 days vs. 74 days) translates to fewer source replacements and associated costs.^[1] Furthermore, the production

of Tm-170 through neutron activation is a simpler and potentially less expensive process than that for Ir-192.^[1] Dosimetric studies have shown that Tm-170 can provide comparable or even superior dose distributions, with a statistically significant dose reduction to organs at risk compared to Ir-192.^[2]

Quantitative Data: Brachytherapy Source Comparison

Feature	Thulium-170 (Tm-170)	Iridium-192 (Ir-192)	Cobalt-60 (Co-60)
Half-life	128.6 days	74 days	5.27 years
Photon Energy (average)	~66 keV	~380 keV	~1.25 MeV
Production Method	Neutron activation of Tm-169	Neutron activation of Iridium	Neutron activation of Cobalt-59
Relative Production Cost	Lower (simpler process) ^[1]	Higher (more complex) ^[1]	Moderate
Source Replacement Frequency	Less frequent than Ir-192	Every 3-4 months	Infrequent (every 5+ years) ^[3]
Shielding Requirements	Less extensive than Co-60	Moderate	Most extensive ^[3]
Estimated Annual Source Cost	Potentially lower than Ir-192	High	Lower long-term cost than Ir-192 ^[3]
Dosimetric Advantages	Significant dose reduction to organs at risk ^[2]	Well-established standard	Well-established standard

Note: Direct cost per Curie for Tm-170 sources is not readily available and is estimated based on production advantages.

Experimental Protocol: HDR Brachytherapy Workflow

The following diagram illustrates a typical workflow for HDR brachytherapy, applicable to treatments using Tm-170, Ir-192, or Co-60 sources delivered via an afterloader.

[Click to download full resolution via product page](#)

HDR Brachytherapy Workflow

Methodology:

- Patient Imaging: High-resolution images (CT or MRI) are acquired to visualize the tumor and surrounding organs.
- Applicator/Catheter Insertion: Applicators or catheters are placed in or near the tumor.
- Treatment Planning: Specialized software is used to create a 3D model of the anatomy. The radiation oncologist and medical physicist determine the optimal source dwell positions and times to deliver a conformal dose to the target while sparing healthy tissue.
- Connection to Afterloader: The catheters are connected to a remote afterloader, a shielded device containing the radioactive source.
- Automated Source Delivery: The treatment plan is sent to the afterloader, which automatically delivers the source to the planned dwell positions within the catheters.
- Source Dwell and Retraction: The source remains at each position for the prescribed time before automatically retracting back into the afterloader.
- Applicator/Catheter Removal: Once the treatment is complete, the applicators or catheters are removed.

Industrial Radiography

Thulium-170 is a suitable source for the non-destructive testing (NDT) of thin steel sections (up to 5 mm) and light alloys.[4] Its low-energy gamma emissions provide good contrast in

these materials. The primary competitor in this domain is portable X-ray equipment.

Quantitative Data: Industrial Radiography Source Comparison

Feature	Thulium-170 (Tm-170) Source	Portable X-ray Machine	Iridium-192 (Ir-192) Source
Application	Thin steel, light alloys	Various materials and thicknesses	Thicker steel sections (20-100 mm) ^[4]
Portability	High (small, self-contained)	Moderate to High	High (used in portable devices)
Power Requirement	None	Requires electricity	None
Initial Cost	Potentially lower than X-ray machines	\$40,000 - \$100,000+ ^{[5][6]}	Source cost is a factor
Operating Cost	Source decay and replacement	Maintenance, electricity	Source decay and replacement
Radiation Safety	Requires licensed handling and shielding	Requires controlled area during operation	Requires licensed handling and shielding
Image Quality	Good for thin materials	Generally high and adjustable	Good for thicker materials

Note: Direct cost for a Tm-170 industrial radiography source is not readily available. The comparison is based on the price of portable X-ray systems and the known applications of the isotopes.

Experimental Protocol: Industrial Radiography Workflow

The following diagram outlines the general workflow for conducting industrial radiography using a gamma source like Tm-170.

[Click to download full resolution via product page](#)

Industrial Radiography Workflow

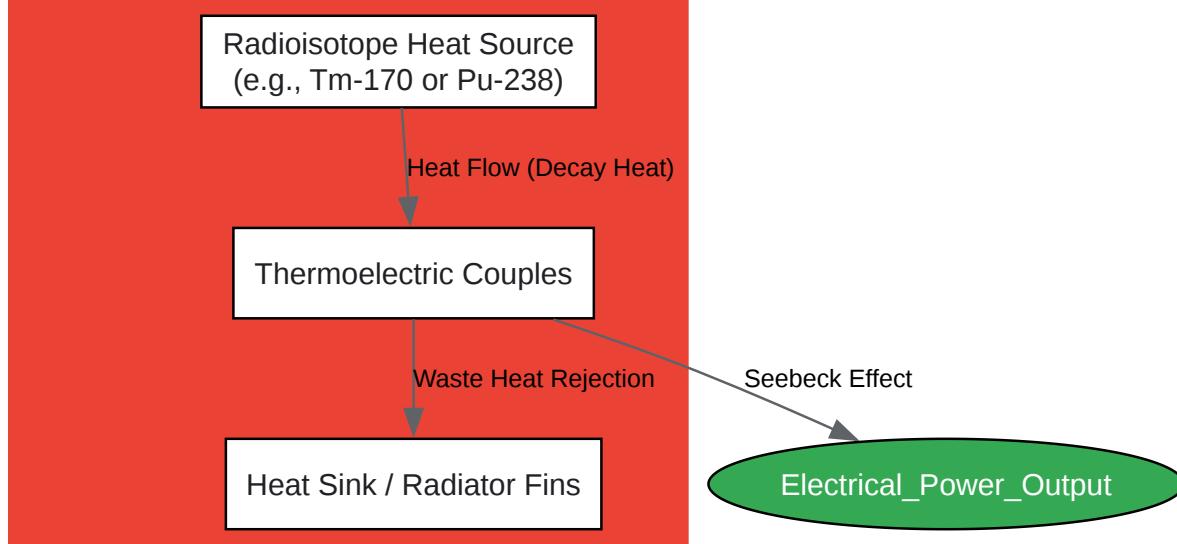
Methodology:

- Establish Controlled Area: A restricted area is set up around the exposure device to prevent unauthorized access and ensure radiation safety.
- Object and Film Placement: The object to be inspected is placed between the radiation source and a detector (e.g., radiographic film).
- Source Positioning: The radiography device containing the sealed source is positioned at a calculated distance from the object.
- Exposure: The radioactive source is remotely exposed, and gamma rays pass through the object, creating an image on the detector based on the differential absorption of radiation by the material.
- Source Retraction: After the calculated exposure time, the source is safely retracted into its shielded container.
- Image Processing and Interpretation: The radiographic film is developed and interpreted by a qualified radiographer to identify any internal defects.

Radioisotope Power Systems

Thulium-170 has been investigated as a heat source for radioisotope thermoelectric generators (RTGs), offering a potentially safer and more cost-effective alternative to Plutonium-238 (Pu-238). The primary cost advantage lies in the significantly lower price of the raw material, Thulium oxide (Tm_2O_3), compared to Pu-238.

Quantitative Data: Radioisotope Power Source Comparison


Feature	Thulium-170 (Tm-170)	Plutonium-238 (Pu-238)
Fuel Form	Thulium Oxide (Tm ₂ O ₃)	Plutonium Dioxide (PuO ₂)
Half-life	128.6 days	87.7 years
Power Density	Lower	Higher
Shielding Requirements	Requires shielding for beta and gamma radiation	Primarily alpha emitter, less external shielding
Fuel Cost (Estimated)	~\$81/kg (Thulium Metal)[7]	~\$8 million/kg[8]
Production Challenges	Difficult to produce in large quantities	Complex and costly production[9][10]
Safety	Lower toxicity, stable decay product	High radiotoxicity

Note: The cost for Thulium is for the raw metal, while the cost for Plutonium-238 is for the processed radioisotope. The production cost of Tm-170 would be an additional factor.

Logical Relationship: Radioisotope Thermoelectric Generator (RTG) Operation

The following diagram illustrates the basic principle of operation for a Radioisotope Thermoelectric Generator (RTG).

Radioisotope Thermoelectric Generator (RTG)

[Click to download full resolution via product page](#)

RTG Principle of Operation

Methodology:

- Heat Generation: The radioisotope fuel (e.g., Tm-170 or Pu-238) undergoes natural radioactive decay, producing a consistent amount of heat.
- Thermoelectric Conversion: This heat flows through a series of thermoelectric couples. According to the Seebeck effect, a voltage is generated across the junctions of these dissimilar materials when there is a temperature difference.
- Electrical Power Generation: The collective voltage from the thermoelectric couples produces a continuous electrical current.
- Waste Heat Rejection: The excess heat that is not converted into electricity is radiated away into space by heat fins.

Conclusion

Thulium-170 demonstrates significant potential as a cost-effective alternative in several key applications. In HDR brachytherapy, its longer half-life and simpler production method suggest economic advantages over Iridium-192, coupled with favorable dosimetric properties. For industrial radiography of thin materials, it provides a portable, power-independent option. As a radioisotope power source, its low fuel cost and enhanced safety profile make it an attractive alternative to Plutonium-238, though production scalability remains a hurdle. Further research and development, particularly in optimizing Tm-170 production, will be crucial in realizing its full cost-saving potential across these scientific and industrial domains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Comparison of high-dose rate prostate brachytherapy dose distributions with iridium-192, ytterbium-169, and thulium-170 sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cost in perspective: direct assessment of American market acceptability of Co-60 in gynecologic high-dose-rate brachytherapy and contrast with experience abroad - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Thulium (Tm) Market | SFA (Oxford) [sfa-oxford.com]
- 5. How Much Does a Portable X-Ray System Cost? - Healicom [healicom.com]
- 6. blockimaging.com [blockimaging.com]
- 7. indiamart.com [indiamart.com]
- 8. Plutonium 238 Market 2025 Forecast to 2032 [24chemicalresearch.com]
- 9. nebula.esa.int [nebula.esa.int]
- 10. forbes.com [forbes.com]
- To cite this document: BenchChem. [Comparative Cost-Effectiveness Analysis of Thulium-170 Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219096#comparative-cost-effectiveness-analysis-of-thulium-170-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com